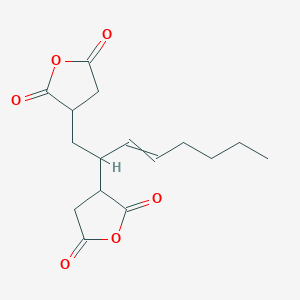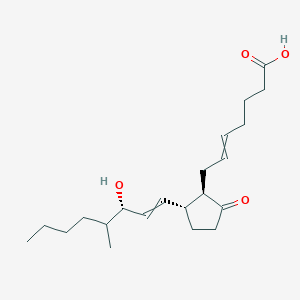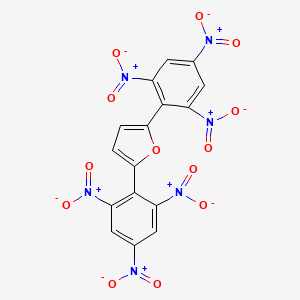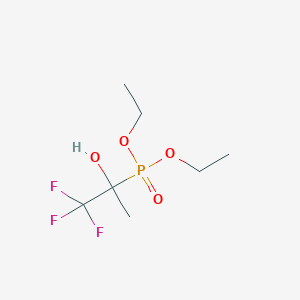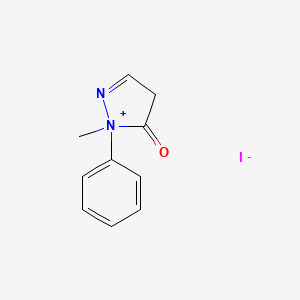
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with a suitable nucleophile, such as hydrazine or its derivatives, to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole ring structure but with different substituents, leading to distinct chemical properties and applications.
4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid: Another pyrazole derivative with unique substituents that confer different reactivity and uses.
Eigenschaften
CAS-Nummer |
63221-03-4 |
|---|---|
Molekularformel |
C10H11IN2O |
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-4H-pyrazol-2-ium-3-one;iodide |
InChI |
InChI=1S/C10H11N2O.HI/c1-12(10(13)7-8-11-12)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CSWQRCDPUWFMFL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(C(=O)CC=N1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



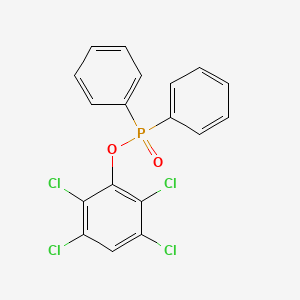
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
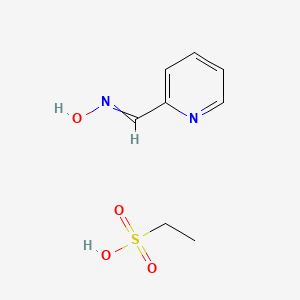
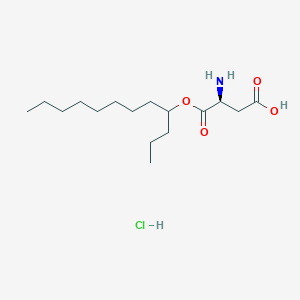
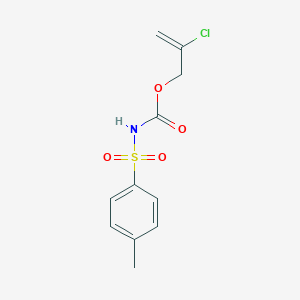
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
